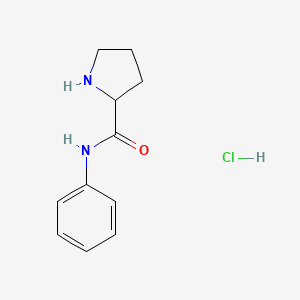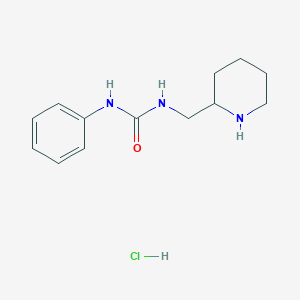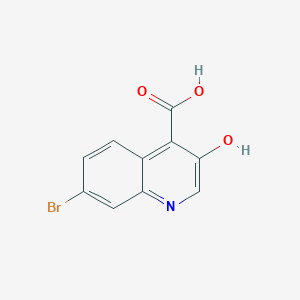
7-Bromo-3-hydroxyquinoline-4-carboxylic acid
Vue d'ensemble
Description
7-Bromo-3-hydroxyquinoline-4-carboxylic acid is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 4th position on the quinoline ring. It has a molecular weight of 268.06 g/mol and an empirical formula of C10H6BrNO3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-hydroxyquinoline-4-carboxylic acid typically involves the bromination of quinoline derivatives followed by hydroxylation and carboxylation steps. One common synthetic route is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative can then be brominated using bromine in an appropriate solvent, followed by hydroxylation and carboxylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Substitution reactions often involve nucleophilic substitution, where nucleophiles such as hydroxide (OH-) or alkoxide ions (RO-) replace the bromine atom.
Oxidation: : Oxidation of the compound can lead to the formation of quinone derivatives.
Reduction: : Reduction can result in the formation of amines or other reduced derivatives.
Substitution: : Substitution reactions can yield various substituted quinolines depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-3-hydroxyquinoline-4-carboxylic acid has several scientific research applications across various fields:
Chemistry: In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new chemical reactions and the study of reaction mechanisms.
Biology: In biological research, this compound is used as a tool to study enzyme inhibition and protein binding. It can act as a probe to investigate the interactions between small molecules and biological targets.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to quinoline-based drugs makes it a candidate for the synthesis of novel therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in material science and engineering.
Mécanisme D'action
The mechanism by which 7-Bromo-3-hydroxyquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
7-Bromo-3-hydroxyquinoline-4-carboxylic acid is structurally similar to other brominated quinolines, such as 8-Bromo-4-hydroxyquinoline-3-carboxylic acid and 6-Bromo-4-hydroxyquinoline-3-carboxylic acid. These compounds share the quinoline core but differ in the position and type of substituents. The presence of the bromine atom at different positions can influence the reactivity and biological activity of these compounds.
List of Similar Compounds
8-Bromo-4-hydroxyquinoline-3-carboxylic acid
6-Bromo-4-hydroxyquinoline-3-carboxylic acid
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
7-Bromo-4-hydroxyquinoline
3-Bromo-4-hydroxyquinoline
6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Propriétés
IUPAC Name |
7-bromo-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYHBUVBLYNQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653674 | |
| Record name | 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-53-9 | |
| Record name | 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


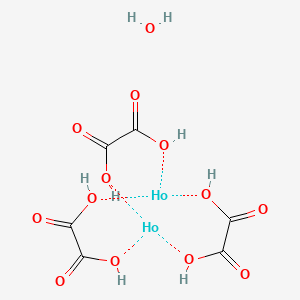
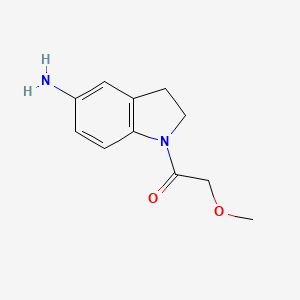




![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)


![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)

